molecular formula C8H7F2NOS B12612098 N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine CAS No. 918967-39-2

N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine

Cat. No.: B12612098
CAS No.: 918967-39-2
M. Wt: 203.21 g/mol
InChI Key: HICLOAWZZHOSEC-UHFFFAOYSA-N
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Description

N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of difluoro, methylsulfanyl, and hydroxylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine typically involves the reaction of 3,5-difluoro-4-(methylsulfanyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The difluoro and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}amine
  • N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}nitrosoamine

Uniqueness

N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is unique due to the presence of both difluoro and methylsulfanyl groups, which confer distinct chemical properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

918967-39-2

Molecular Formula

C8H7F2NOS

Molecular Weight

203.21 g/mol

IUPAC Name

N-[(3,5-difluoro-4-methylsulfanylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NOS/c1-13-8-6(9)2-5(4-11-12)3-7(8)10/h2-4,12H,1H3

InChI Key

HICLOAWZZHOSEC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)C=NO)F

Origin of Product

United States

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